molecular formula C13H9NO3 B3318372 Methyl 6-cyano-2-hydroxy-1-naphthoate CAS No. 99558-53-9

Methyl 6-cyano-2-hydroxy-1-naphthoate

Cat. No.: B3318372
CAS No.: 99558-53-9
M. Wt: 227.21 g/mol
InChI Key: GEBDCLJTFZSURF-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-hydroxy-1-naphthoate is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) on the naphthalene ring, along with a methyl ester group (-COOCH3). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-2-hydroxy-1-naphthoate typically involves the esterification of 6-cyano-2-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2-hydroxy-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 6-cyano-2-naphthoic acid.

    Reduction: Formation of 6-amino-2-hydroxy-1-naphthoate.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-2-hydroxy-1-naphthoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-2-hydroxy-1-naphthoate is unique due to the presence of both the cyano and hydroxy groups on the naphthalene ring, along with the methyl ester group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 6-cyano-2-hydroxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-17-13(16)12-10-4-2-8(7-14)6-9(10)3-5-11(12)15/h2-6,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBDCLJTFZSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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